Isoobtusol
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Overview
Description
Synthesis Analysis
Chemical modifications were performed on the hydroxyl groups of isoobtusol to obtain derivatives of different polarity, namely the hemisuccinate, carbamate, and sulfamate . These modifications suggest that structural changes could be a good strategy to obtain more active derivatives .Molecular Structure Analysis
The this compound molecule contains a total of 43 bond(s). There are 20 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The in vitro cytotoxic effects of six semi-synthetic derivatives of this compound were investigated . The structural elucidation of the new derivatives was based on detailed NMR and MS spectroscopic analyses .Mechanism of Action
Properties
CAS No. |
73494-23-2 |
---|---|
Molecular Formula |
C15H23Br2ClO |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(3S,4R,6R,9S,10S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol |
InChI |
InChI=1S/C15H23Br2ClO/c1-9-7-10(19)12(16)13(2,3)15(9)6-5-14(4,17)11(18)8-15/h10-12,19H,1,5-8H2,2-4H3/t10-,11-,12-,14-,15+/m0/s1 |
InChI Key |
JPQFUHCOKXIWBB-ZCRGAIPPSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(C[C@@H]1Cl)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O)Br |
SMILES |
CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |
Canonical SMILES |
CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |
73494-23-2 | |
Synonyms |
iso-obtusol isoobtusol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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